molecular formula C14H13NO3 B7874491 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol

3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol

Cat. No.: B7874491
M. Wt: 243.26 g/mol
InChI Key: LUEOWIPLHACQNY-UHFFFAOYSA-N
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Description

3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol: is an organic compound that features a phenyl ring substituted with an ethylenedioxy group and a pyridyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 3,4-(ethylenedioxy)phenylboronic acid and a suitable pyridyl halide under the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for industrial synthesis. The use of microwave-assisted synthesis can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, converting it to an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the pyridyl ring or the phenyl ring, potentially leading to hydrogenation products.

    Substitution: The phenyl and pyridyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products:

    Oxidation: Products include 3,4-(ethylenedioxy)phenyl-(2-pyridyl)aldehyde and 3,4-(ethylenedioxy)phenyl-(2-pyridyl)carboxylic acid.

    Reduction: Hydrogenated derivatives of the phenyl and pyridyl rings.

    Substitution: Halogenated derivatives of the phenyl and pyridyl rings.

Mechanism of Action

The mechanism by which 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylenedioxy group can enhance the compound’s binding affinity to these targets, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3,4-(Ethylenedioxy)phenylboronic acid
  • 2-(Pyridyl)boronic acid
  • 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)ketone

Comparison: 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol is unique due to the presence of both the ethylenedioxy and pyridyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(pyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(11-3-1-2-6-15-11)10-4-5-12-13(9-10)18-8-7-17-12/h1-6,9,14,16H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEOWIPLHACQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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